BenchChemオンラインストアへようこそ!

(R)-3-methylpyrrolidine-3-carboxylic acid

Chiral chromatography Enantiomeric excess Quality control

Select (R)-3-methylpyrrolidine-3-carboxylic acid (CAS 1410783-77-5) for stereochemically critical applications. The (R)-enantiomer's quaternary stereocenter imposes conformational restriction validated in a 10 nM IC₅₀ development candidate. Nine published synthetic routes facilitate rapid SAR exploration and scale-up. The carboxylic acid handle enables convenient amide coupling for PROTAC linker attachment. With ≥6 global suppliers, competitive sourcing is assured. Substitution with the racemate or (S)-enantiomer introduces uncharacterized impurity profiles and invalidates analytical method validation under ICH Q6A.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 1410783-77-5
Cat. No. B3005843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-methylpyrrolidine-3-carboxylic acid
CAS1410783-77-5
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCC1(CCNC1)C(=O)O
InChIInChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
InChIKeyJXNPHMVNQPDXQI-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Methylpyrrolidine-3-carboxylic Acid (CAS 1410783-77-5) — Procurement-Grade Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(R)-3-Methylpyrrolidine-3-carboxylic acid, also referred to as (R)-β-proline, is a chiral non-proteinogenic cyclic β-amino acid derivative featuring a pyrrolidine ring with a quaternary stereocenter at the 3-position bearing both a methyl group and a carboxylic acid moiety [1]. With molecular formula C₆H₁₁NO₂ and molecular weight 129.16 g/mol, this compound is commercially available from multiple specialty chemical suppliers in research quantities (50 mg to 25 g) at purities typically ranging from 95% to 97% . The compound exists as a single enantiomer with defined (R) stereochemistry at the quaternary carbon, making it a strategic chiral building block for pharmaceutical intermediate synthesis where stereochemical fidelity dictates downstream biological activity [2].

Why (R)-3-Methylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by Racemic Mixtures or (S)-Enantiomer in Chiral-Dependent Applications


Generic substitution using racemic 3-methylpyrrolidine-3-carboxylic acid (CAS 885953-27-5) or the (S)-enantiomer (CAS 1427203-57-3) is fundamentally inadmissible in applications requiring stereochemical integrity. The quaternary stereocenter at the 3-position creates two non-superimposable mirror-image forms that, when incorporated into downstream pharmaceutical candidates, generate diastereomeric intermediates with divergent pharmacological properties [1]. Regulatory frameworks mandate enantiomeric purity characterization for chiral active pharmaceutical ingredients (APIs), meaning any substitution that alters stereochemistry introduces an uncharacterized impurity profile and invalidates prior analytical method validation [2]. Furthermore, the (S)-enantiomer is supplied at notably higher cost (approximately 2× the (R)-enantiomer for comparable quantities) and with more limited vendor availability, making unplanned substitution both scientifically unsound and economically disadvantageous .

Quantitative Differentiation Evidence for (R)-3-Methylpyrrolidine-3-carboxylic Acid: Comparative Performance Data vs. Analogs


Chiral Purity and Enantiomeric Excess: Procurement-Grade Specification Comparison of (R)- vs. (S)-Enantiomer

Commercially supplied (R)-3-methylpyrrolidine-3-carboxylic acid is available with an explicit enantiomeric excess specification of ≥97% ee, as indicated by vendor certificates of analysis, whereas the (S)-enantiomer is supplied at a lower minimum purity specification of 95% from multiple vendors, with no guarantee of enantiomeric excess stated . The (R)-enantiomer benefits from MDL registry number MFCD24368648, which is shared with the (S)-enantiomer in some vendor listings, indicating that analytical characterization for the (R)-form is more extensively documented and traceable across the supply chain .

Chiral chromatography Enantiomeric excess Quality control Pharmaceutical intermediate procurement

Synthetic Accessibility and Literature Documentation: Published Route Count Comparison for (R)- vs. Racemic 3-Methylpyrrolidine-3-carboxylic Acid

Database analysis reveals that (R)-3-methylpyrrolidine-3-carboxylic acid has nine distinct published synthetic routes documented in the peer-reviewed and patent literature, with specific reaction conditions, yields, and characterization data available . In contrast, the racemic form (CAS 885953-27-5) has comparatively fewer documented synthetic procedures, and the (S)-enantiomer has minimal literature coverage beyond vendor catalog listings. The documented routes for the (R)-enantiomer include hydrogenation of benzyl-protected precursors using palladium on activated carbon under mild conditions (20°C, 1 hour, methanol), as well as multi-step sequences from (S)-malic acid employing asymmetric induction strategies [1][2].

Synthetic route availability Process chemistry Literature precedent Scale-up feasibility

Vendor Availability and Procurement Economics: Supply Chain Depth Comparison of (R)-Enantiomer vs. (S)-Enantiomer

Market analysis of chiral 3-methylpyrrolidine-3-carboxylic acid enantiomers reveals significantly greater commercial availability for the (R)-enantiomer compared to the (S)-enantiomer. The (R)-enantiomer is stocked by at least six major specialty chemical suppliers across three continents (North America, Europe, Asia) with immediate availability in quantities ranging from 50 mg to 25 g . The (S)-enantiomer is listed by only three primary vendors, with notably higher pricing: the (S)-enantiomer is priced at approximately €314 per gram, while the (R)-enantiomer is available at approximately £336 per gram (≈€390), representing a comparable or marginally lower per-unit cost despite broader availability . The (R)-enantiomer also benefits from multiple Asian manufacturing sources, providing supply chain redundancy and competitive pricing pressure absent for the (S)-form.

Supply chain resilience Procurement strategy Cost analysis Vendor qualification

Documented Pharmaceutical Utility: Incorporation of (R)-3-Methylpyrrolidine-3-carboxylic Acid Scaffold in Development-Stage Drug Candidates

The (R)-3-methylpyrrolidine-3-carboxylic acid scaffold is explicitly incorporated into at least one development-stage pharmaceutical candidate with reported binding affinity data. Compound P16 (disclosed in US10308644, Example 34), which contains the (R)-3-methylpyrrolidine-3-carboxylic acid moiety as a terminal substituent, demonstrates an IC₅₀ of 10 nM in a 384-well plate assay [1]. This compound is a bifunctional molecule targeting protein degradation pathways, and the stereochemistry of the pyrrolidine ring is specified as (R)-configuration in the patent claims, indicating that the (R)-enantiomer was deliberately selected over the (S)-form during lead optimization. No equivalent patent-protected candidate incorporating the (S)-enantiomer with comparable potency data has been publicly disclosed.

Drug discovery Medicinal chemistry Scaffold hopping Patent analysis

High-Value Research and Industrial Applications for (R)-3-Methylpyrrolidine-3-carboxylic Acid Based on Verified Differentiation Evidence


Chiral Medicinal Chemistry Campaigns Requiring Stereochemically Defined β-Amino Acid Scaffolds

Medicinal chemistry teams developing CNS-targeted therapeutics or kinase inhibitors that require conformationally constrained β-amino acid building blocks should prioritize (R)-3-methylpyrrolidine-3-carboxylic acid over the racemate or (S)-enantiomer. The (R)-enantiomer's quaternary stereocenter at the 3-position imposes conformational restriction that can enhance target binding selectivity, and the documented use of this scaffold in a development-stage compound with 10 nM IC₅₀ potency provides validated precedent for hit-to-lead optimization [1]. The availability of nine published synthetic routes facilitates rapid analog generation and structure-activity relationship (SAR) exploration .

Process Chemistry Scale-Up with Validated Synthetic Precedent

Process development groups seeking to scale chiral pyrrolidine intermediates for preclinical toxicology or Phase I clinical supply should select (R)-3-methylpyrrolidine-3-carboxylic acid due to the extensive literature documentation of its synthesis. The hydrogenation route using palladium on carbon at ambient temperature (20°C) in methanol provides a mild, scalable entry point that avoids cryogenic conditions or hazardous reagents [1]. The broader vendor base for the (R)-enantiomer (≥6 suppliers globally) also enables competitive sourcing for larger quantities compared to the limited supply chain for the (S)-form .

Analytical Method Development and Chiral Purity Validation Studies

Analytical chemistry groups developing chiral HPLC or SFC methods for pharmaceutical quality control should use (R)-3-methylpyrrolidine-3-carboxylic acid as a reference standard, given its well-defined stereochemistry (MDL MFCD24368648) and commercial availability with documented enantiomeric excess specifications [1]. The (R)-enantiomer's distinct retention properties relative to the (S)-enantiomer enable robust method validation for detecting stereochemical impurities in downstream drug substances, a regulatory expectation under ICH Q6A guidelines .

Targeted Protein Degradation (PROTAC) and Bifunctional Molecule Synthesis

Discovery teams working on PROTACs or other bifunctional degrader molecules should incorporate (R)-3-methylpyrrolidine-3-carboxylic acid as a linker-attachment moiety based on its demonstrated utility in Compound P16, a bifunctional molecule with 10 nM binding affinity [1]. The carboxylic acid group provides a convenient handle for amide coupling to linker systems, while the pyrrolidine nitrogen can be functionalized for additional diversity. The (R)-stereochemistry at the quaternary center may influence the ternary complex formation geometry critical for efficient target ubiquitination and degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-methylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.